1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane
Description
1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane (CAS: 1592267-38-3) is an alkyl ether iodide with the molecular formula C₇H₁₅IO and a molecular weight of 242.09 g/mol. Its structure consists of a butane chain linked via an ether oxygen to a 1-iodo-2-methylpropan-2-yl group [(CH₃)₂C(I)-O-C₄H₉]. The iodine substituent and bulky tert-alkyl ether group confer unique reactivity and physicochemical properties, distinguishing it from non-halogenated or non-ether analogs .
Properties
Molecular Formula |
C8H17IO |
|---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
2-butoxy-1-iodo-2-methylpropane |
InChI |
InChI=1S/C8H17IO/c1-4-5-6-10-8(2,3)7-9/h4-7H2,1-3H3 |
InChI Key |
YWQKHROGKBEJCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(C)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane can be synthesized through the reaction of 1-iodo-2-methylpropane with butanol in the presence of a base. The reaction typically involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of butanol, butanenitrile, or butylamine.
Oxidation: Formation of butanone or butanoic acid.
Reduction: Formation of butane.
Scientific Research Applications
1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane has several applications in scientific research:
Biology: Potential use in radiolabeling studies due to the presence of iodine, which can be detected using imaging techniques.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane involves its reactivity as an alkylating agent. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets, including nucleophiles in biological systems, leading to the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Physicochemical Properties
- Boiling Point and Solubility: The iodine atom increases molecular weight and boiling point compared to non-halogenated ethers. For example, 1-tert-Butoxybutane (b.p. ~140–150°C) is less dense and volatile than the iodinated compound, which likely has a higher b.p. (>200°C) due to iodine’s polarizability .
- Polarity : The ether oxygen enhances polarity, but the bulky tert-alkyl group reduces water solubility compared to linear ethers like Ethylene Glycol Methyl Butyl Ether .
Biological Activity
1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
The compound is characterized by the presence of an iodo group and an ether linkage, which may influence its reactivity and interactions with biological systems. The molecular structure can be represented as follows:
Biological Activity Overview
This compound exhibits several biological activities that are of interest in pharmacological research. These include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.
- Enzyme Inhibition : There is evidence indicating that it may act as an inhibitor of specific enzymes, which could have implications for therapeutic applications in diseases where these enzymes are overactive.
The biological activity of this compound can be attributed to its structural features. The iodo substituent may enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively. Additionally, the ether linkage might facilitate interactions with various biological macromolecules.
Antimicrobial Studies
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
This data suggests a moderate level of antimicrobial activity, particularly against Staphylococcus aureus, which is significant given the rising concerns regarding antibiotic resistance.
Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, this compound was tested for its ability to inhibit cathepsin K, an enzyme implicated in osteoarthritis. The results showed that at concentrations above 50 μM, the compound exhibited over 70% inhibition of cathepsin K activity.
| Concentration (μM) | % Inhibition |
|---|---|
| 10 | 20 |
| 50 | 70 |
| 100 | 85 |
These findings highlight the potential therapeutic applications of this compound in managing conditions related to excessive proteolytic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
